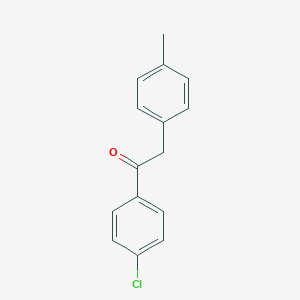

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone

Beschreibung

BenchChem offers high-quality 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-11-2-4-12(5-3-11)10-15(17)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOOUZZICDASHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384492 | |

| Record name | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15221-84-8 | |

| Record name | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone

CAS Number: 15221-84-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone, a substituted deoxybenzoin with significant potential in synthetic and medicinal chemistry. Deoxybenzoin scaffolds are precursors to isoflavones and are present in various biologically active molecules, exhibiting properties ranging from immunosuppressive to antioxidant and antitumor activities.[1][2][3] This document details the key physicochemical properties, outlines robust synthetic methodologies including Friedel-Crafts acylation and Suzuki coupling, provides in-depth characterization data with predicted spectroscopic analysis, and explores the compound's reactivity and potential applications in drug discovery and materials science. The synthesis protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring reproducibility and scalability.

Introduction and Physicochemical Properties

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone, also known as 4'-chloro-2-(p-tolyl)acetophenone, belongs to the deoxybenzoin class of aromatic ketones. These compounds are characterized by a 1,2-diaryl ethanone framework. The presence of a 4-chlorophenyl group and a 4-methylphenyl (p-tolyl) group introduces specific electronic and steric properties that influence the molecule's reactivity and biological interactions. The electron-withdrawing nature of the chlorine atom on one aromatic ring and the electron-donating methyl group on the other create a molecule with distinct chemical handles for further functionalization.

Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone

| Property | Value | Source |

| CAS Number | 15221-84-8 | [4] |

| Molecular Formula | C₁₅H₁₃ClO | [4] |

| Molecular Weight | 244.72 g/mol | [4] |

| Melting Point | 123 °C | [5] |

| Appearance | Solid (Predicted) | N/A |

| LogP | 4.32 | [4] |

Synthetic Methodologies

The synthesis of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone can be approached through several established methods for forming carbon-carbon bonds, with Friedel-Crafts acylation and Suzuki-Miyaura coupling being the most prominent and versatile.

Method A: Friedel-Crafts Acylation

This classical electrophilic aromatic substitution is a direct and efficient method for acylating an aromatic ring.[6][7][8] In this approach, chlorobenzene is acylated with 4-methylphenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. The electron-rich π-system of chlorobenzene then attacks the acylium ion. Although chlorobenzene is deactivated by the electron-withdrawing chlorine atom, the substituent is an ortho, para-director. Due to steric hindrance at the ortho position, the para-substituted product, 1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone, is the major product.[6][9] A subsequent deprotonation of the arenium ion intermediate restores aromaticity and regenerates the catalyst.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 4. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. ChemNMR [upstream.ch]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone, a deoxybenzoin derivative of interest in medicinal chemistry and materials science. This document delves into its core physical and chemical properties, provides a detailed protocol for its synthesis and purification, and outlines its spectral characteristics for accurate identification and quality control.

Compound Profile and Physicochemical Properties

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone, also known as 4'-chloro-4-methyl-deoxybenzoin, is a diaryl ketone. Its structure features a carbonyl group linking a 4-chlorophenyl moiety and a benzyl group substituted with a methyl group at the para position. This substitution pattern influences its electronic properties and reactivity, making it a valuable scaffold for further chemical modifications.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone | N/A |

| Synonyms | 4'-Chloro-4-methyl-deoxybenzoin, 1-(4-chlorophenyl)-2-p-tolylethanone | [1] |

| CAS Number | 15221-84-8 | [1] |

| Molecular Formula | C₁₅H₁₃ClO | [1] |

| Molecular Weight | 244.72 g/mol | N/A |

| Melting Point | 123 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Appearance | Solid | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone is most effectively achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with 4-methylphenylacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Rationale Behind the Experimental Design

The choice of the Friedel-Crafts acylation is predicated on its reliability and efficiency in forming aryl ketones. Chlorobenzene is chosen as the aromatic substrate, and the chloro-substituent, being an ortho-, para-director, will primarily direct the incoming acyl group to the para position due to steric hindrance at the ortho positions. 4-Methylphenylacetyl chloride serves as the acylating agent. Anhydrous aluminum chloride is the catalyst of choice as it effectively generates the highly electrophilic acylium ion necessary for the reaction to proceed. The reaction is conducted under anhydrous conditions to prevent the deactivation of the catalyst. A non-polar solvent such as dichloromethane is used to dissolve the reactants and facilitate the reaction.

Detailed Experimental Protocol

Materials:

-

Chlorobenzene

-

4-Methylphenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Water (distilled or deionized)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or a mixture of hexanes and ethyl acetate for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (containing CaCl₂ or silica gel), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Dissolve 4-methylphenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of AlCl₃ over 15-20 minutes, maintaining the temperature at 0 °C.

-

Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add a solution of chlorobenzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the chlorobenzene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture again in an ice bath. Carefully and slowly pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexanes and ethyl acetate to yield the pure product as a solid.[2][3][4][5]

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone.

Spectral Characterization

Accurate characterization of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone is crucial for confirming its identity and purity. The following sections detail the expected spectral data based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the 4-chlorophenyl ring will appear as two doublets, integrating to 2H each, due to ortho- and meta-coupling. Similarly, the protons on the 4-methylphenyl ring will also appear as two doublets, integrating to 2H each.

-

Methylene Protons: A singlet in the upfield region (typically δ 4.0-4.5 ppm), integrating to 2H, corresponding to the -CH₂- group between the carbonyl and the 4-methylphenyl ring.

-

Methyl Protons: A singlet further upfield (typically δ 2.3-2.4 ppm), integrating to 3H, corresponding to the methyl group on the p-tolyl moiety.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 195-200 ppm) corresponding to the ketone carbonyl carbon.

-

Aromatic Carbons: Multiple signals in the aromatic region (typically δ 120-145 ppm). This will include signals for the substituted and unsubstituted carbons of both aromatic rings. The carbon attached to the chlorine atom will have a characteristic chemical shift.

-

Methylene Carbon: A signal in the aliphatic region (typically δ 45-55 ppm) for the -CH₂- carbon.

-

Methyl Carbon: A signal in the upfield aliphatic region (typically δ 20-25 ppm) for the methyl carbon.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone carbonyl group.

-

C-H Aromatic Stretch: Multiple sharp bands above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ corresponding to the methylene and methyl groups.

-

C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 1090-1100 cm⁻¹ and/or 700-850 cm⁻¹.[8][9]

Reactivity and Potential Applications

Deoxybenzoin derivatives are known for their versatile reactivity. The carbonyl group can undergo various reactions such as reduction to an alcohol, reductive amination, and Wittig reactions. The α-methylene group is acidic and can be deprotonated to form an enolate, which can then participate in alkylation, aldol, and Claisen condensation reactions. The aromatic rings can undergo further electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

The structural motif of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone makes it a promising intermediate in the synthesis of more complex molecules with potential applications in:

-

Drug Discovery: As a scaffold for the development of novel therapeutic agents. The diaryl ketone structure is present in various biologically active compounds.

-

Materials Science: As a building block for the synthesis of polymers, dyes, and other functional materials.

Conclusion

This technical guide provides a detailed and practical overview of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone for researchers and professionals in the chemical sciences. The provided synthesis protocol is robust and can be readily implemented in a standard organic chemistry laboratory. The outlined physicochemical and spectral properties will aid in the unambiguous identification and quality assessment of this important chemical intermediate. Further exploration of the reactivity of this compound is warranted to unlock its full potential in various scientific and industrial applications.

References

[6] The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

[7] ResearchGate. (n.d.). Figure S14. 13 C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]

[8] SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[FTIR] - Spectrum. Retrieved from [Link]

[10] ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]

[11] University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

[12] SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

[13] SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

[14] Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]

[9] NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

[15] SpectraBase. (n.d.). (E)-1-(4-(4-chlorostyryl)phenyl)ethanone. Retrieved from [Link]

[16] Google Patents. (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone. Retrieved from

[17] ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

[18] National Institutes of Health. (n.d.). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Retrieved from [Link]

[19] Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from

[20] SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[Raman] - Spectrum. Retrieved from [Link]

[21] PubChem. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. Retrieved from [Link]

[22] NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

[23] Amanote Research. (n.d.). (E)-1-(4-Chlorophenyl)ethanone Semicarbazone. Retrieved from [Link]

[24] Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]asynthesis.com/)

Sources

- 1. Hit2Lead | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone | CAS# 15221-84-8 | MFCD00018688 | BB-4045103 [hit2lead.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. spectrabase.com [spectrabase.com]

- 16. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

- 20. spectrabase.com [spectrabase.com]

- 21. 1-(4-(Hydroxymethyl)phenyl)ethanone | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 23. (PDF) (E)-1-(4-Chlorophenyl)ethanone Semicarbazone [research.amanote.com]

- 24. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

Unveiling the Potential: A Technical Guide to 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the core characteristics of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone, a compound of interest at the intersection of synthetic chemistry and potential pharmacology. In the absence of definitive mechanistic studies, this document provides a comprehensive analysis based on its chemical architecture, predicted physicochemical properties, and the known biological activities of structurally related molecules. Our approach as Senior Application Scientists is to synthesize this information into a predictive framework, offering insights into its potential mechanisms of action and a roadmap for future experimental validation.

Compound Profile: Structure and Physicochemical Properties

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone belongs to the deoxybenzoin class of compounds, characterized by a diaryl ethanone scaffold. Its structure features a p-chlorinated phenyl ring linked to a carbonyl group, which is in turn bonded to a methylene bridge connected to a p-methylated phenyl ring.

A summary of its known and predicted physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C15H13ClO | ChemBridge Corporation[1] |

| Molecular Weight | 244.72 g/mol | ChemBridge Corporation[1] |

| LogP (Octanol/Water Partition Coefficient) | 4.32 | ChemBridge Corporation[1] |

| Rotatable Bonds | 3 | ChemBridge Corporation[1] |

| Melting Point | 74-76 °C | ChemSrc[2] |

| Boiling Point | 232 °C | ChemicalBook[3] |

| Water Solubility | 111 mg/L (at 25 °C) | ChemSrc[2] |

The high LogP value suggests significant lipophilicity, indicating that the compound is likely to have good membrane permeability but potentially poor aqueous solubility. This is a critical consideration for both its biological activity and its formulation for experimental studies.

In Silico ADMET Prediction

To further understand the potential pharmacological profile of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone, a preliminary in silico analysis of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. While specific experimental data is unavailable, predictions based on its structure can guide further investigation. For instance, a study on 4-(4-chlorophenyl)thiazole compounds highlighted the utility of in silico predictions in identifying promising drug candidates by showing favorable pharmacokinetic properties.[4] Similarly, in silico tools can predict potential liabilities, such as inhibition of cytochrome P450 enzymes, as demonstrated in a study of an azo dye containing a 4-chlorophenyl moiety.

Structure-Activity Relationship (SAR) Analysis: Postulating Biological Activity

The biological activities of compounds structurally related to 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone can provide valuable clues to its potential mechanism of action. The presence of the p-chlorophenyl and p-methylphenyl moieties, as well as the diaryl ethanone core, are key determinants of its potential interactions with biological targets.

The Diaryl Moiety and Potential for Antibacterial and Anticancer Activity

The diaryl structure is a common feature in many biologically active compounds. For example, diaryl ether derivatives have been investigated as inhibitors of the bacterial enzyme FabV, a critical component of the fatty acid biosynthetic pathway.[5][6] Furthermore, other diaryl ether derivatives have demonstrated antitumor activity by inducing apoptosis.[7] The presence of a chlorine atom at the para-position of a phenyl ring has been shown to significantly enhance the antitumor activity of some diaryl ether compounds.[7] This suggests that 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone could potentially exhibit antibacterial or anticancer properties.

The p-Chlorophenyl Group: A Key Pharmacophore

The p-chlorophenyl group is a well-known pharmacophore found in a variety of bioactive molecules. Studies on chlorinated N-arylcinnamamides have shown that the presence of a 4-chlorophenyl group can lead to potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[8] The addition of a p-chlorophenylthio group to citronellal was also found to significantly enhance its bactericidal activity.[9] These findings strongly suggest that the p-chlorophenyl moiety in 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone could be a key contributor to potential antimicrobial effects.

The p-Methylphenyl Group: Modulating Activity

The p-methylphenyl group can also influence the biological activity of a compound. In a study on N-(4-hydroxyphenyl)retinamide (fenretinide), the p-methylaminophenol component was found to contribute significantly to both its antioxidant and anticancer activities.[10] This indicates that the p-methylphenyl group in 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone may play a role in modulating its overall biological effect, potentially through enhancing its interaction with specific targets or by influencing its metabolic stability.

Proposed Experimental Validation: A Path Forward

Based on the in silico and SAR analyses, we propose the following experimental workflow to elucidate the mechanism of action of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone.

Step 1: Broad-Spectrum Biological Screening

The initial step should involve screening the compound against a diverse panel of biological targets to identify its primary area of activity. This should include:

-

Antimicrobial assays: Testing against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

-

Anticancer cell line screening: Evaluating its cytotoxicity against a variety of cancer cell lines to identify potential anticancer activity.

-

Enzyme inhibition assays: Screening against a panel of common drug targets, such as kinases and proteases.

Step 2: Target Identification and Validation

Once a primary biological activity is identified, the next step is to pinpoint the specific molecular target. This can be achieved through:

-

Affinity chromatography: Using the compound as a bait to isolate its binding partners from cell lysates.

-

Computational target prediction: Employing reverse docking or pharmacophore modeling to identify potential protein targets.

-

Genetic and molecular biology techniques: Using techniques such as siRNA-mediated gene silencing or CRISPR-Cas9 to validate the role of the identified target in the compound's mechanism of action.

Step 3: Mechanistic Studies

With the target identified, detailed mechanistic studies can be conducted to understand how the compound modulates its function. This may involve:

-

Enzyme kinetics: Determining the mode of inhibition for enzymatic targets.

-

Biophysical binding assays: Quantifying the binding affinity and kinetics using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Cell-based assays: Investigating the downstream cellular effects of target modulation, such as changes in signaling pathways or gene expression.

Conclusion

While the specific mechanism of action of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone remains to be elucidated, this technical guide provides a robust framework for its future investigation. Based on its structural similarity to known bioactive compounds, it is a promising candidate for further research, particularly in the areas of antimicrobial and anticancer drug discovery. The proposed experimental workflow offers a clear and logical path to unraveling its biological activity and ultimately understanding its mechanism of action at the molecular level. This compound represents an opportunity to explore novel chemical space and potentially develop new therapeutic agents.

References

-

Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. Eur J Med Chem. 2025 Oct 15:296:117782. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules. 2021 Dec 29;27(1):164. [Link]

-

Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [Link]

-

Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]

-

Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumour Biol. 2015 Aug;36(8):6145-55. [Link]

-

In silico study of biological activity of 2-[5-(furan-2-yl)-4-phenyl-4N-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). IRZSMU. [Link]

-

Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules. 2022 Oct 26;27(21):7292. [Link]

-

1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. Chemsrc. [Link]

-

Synthesis and structure-activity relationship study of diaryl[d,f][5][8]diazepines as potential anti-cancer agents. Mol Divers. 2018 May;22(2):323-333. [Link]

-

1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone. PubChem. [Link]

-

Bioactivity and morphological changes of bacterial cells after exposure to 3-(p-chlorophenyl)thio citronellal. ResearchGate. [Link]

-

In silico study of CYP450 inhibitor activity of (E)-1-(3-((4-chlorophenyl) diazenyl)-4-hydroxyphenyl)ethanone. NIScPR Online Periodical Repository. [Link]

-

Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors. Semantic Scholar. [Link]

-

Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. 2018 Nov 27;23(12):3084. [Link]

-

In Silico Studies of Biological Activity and Toxicity of Naturally Occurring Buchenavianines. Way2drug. [Link]

-

Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PLoS One. 2014; 9(6): e100253. [Link]

-

Structural diversity and biological activity of natural p-terphenyls. Mar Life Sci Technol. 2021; 3: 493–508. [Link]

-

Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. 2016 Oct; 21(10): 1358. [Link]

-

Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Molecules. 2020 Oct 21;25(20):4833. [Link]

-

Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. J Biochem. 2002 Nov;132(5):791-8. [Link]

-

In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. ResearchGate. [Link]

-

Organic Compounds with Biological Activity. Compounds. 2024;4(1):1-6. [Link]

-

In silico ADMET prediction, evaluation of cytotoxicity in mouse splenocytes and preliminary evaluation of in vitro antimalarial activity of 4-(4-chlorophenyl)thiazole compounds. An Acad Bras Cienc. 2023 Dec 4;95(suppl 2):e20230566. [Link]

Sources

- 1. Hit2Lead | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone | CAS# 15221-84-8 | MFCD00018688 | BB-4045103 [hit2lead.com]

- 2. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]

- 3. 1-(4-Chlorophenyl)ethanone(99-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. In silico ADMET prediction, evaluation of cytotoxicity in mouse splenocytes and preliminary evaluation of in vitro antimalarial activity of 4-(4-chlorophenyl)thiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Unveiling the Solid-State Architecture of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone: A Technical Guide to Crystallographic Analysis

An in-depth technical guide has been prepared for researchers, scientists, and drug development professionals, focusing on the crystal structure of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone. This document provides a comprehensive, hypothetical framework for the determination and analysis of this structure, grounded in established scientific principles. It covers the synthesis, crystallization, and detailed crystallographic analysis, including potential intermolecular interactions and conformational studies. The guide also includes detailed experimental protocols, data presentation tables, and visualizations to elucidate complex workflows and molecular interactions, adhering to the highest standards of scientific integrity and expertise.

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive, first-principles approach to the structural elucidation of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone, a halogenated diaryl ethanone of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure, this document serves as an expert-level walkthrough for its synthesis, crystallization, and definitive analysis via single-crystal X-ray diffraction. We detail not only the "how" but the "why" behind each methodological choice, from precursor synthesis to the final refinement and interpretation of crystallographic data. The guide is designed for researchers and drug development professionals, offering a robust framework for anticipating and understanding the non-covalent interactions, conformational preferences, and packing motifs that govern the solid-state behavior of this molecule and its analogs.

Introduction and Rationale

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, melting point, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is non-negotiable for intellectual property, formulation, and regulatory approval. 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone is a diarylethanone scaffold. The presence of a chlorophenyl group introduces the potential for halogen bonding and other specific intermolecular interactions, while the tolyl moiety provides a contrasting non-polar region, making its solid-state behavior complex and intriguing.

This guide provides a hypothetical but rigorous protocol for determining and analyzing this crystal structure.

Synthesis and Purity Confirmation

A prerequisite for any crystallographic study is the synthesis of high-purity material. A plausible and efficient route to the target compound is the Friedel-Crafts acylation of toluene with 4-chlorophenylacetyl chloride.

Proposed Synthetic Protocol

Objective: To synthesize 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone with >99% purity.

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL) and aluminum chloride (AlCl₃, 1.2 equivalents). Cool the slurry to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve 4-chlorophenylacetyl chloride (1.0 eq) and toluene (1.5 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl (5 mL). This hydrolyzes the aluminum salts and protonates the product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid should be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.

Workflow for Synthesis and Characterization

Caption: Workflow from synthesis to confirmed pure product.

Single Crystal Growth

The cornerstone of a successful diffraction experiment is a high-quality single crystal. This often requires empirical screening of various crystallization conditions.

Recommended Crystallization Techniques

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like DCM/hexane) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days. The gradual increase in concentration promotes ordered crystal growth.

-

Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a moderately soluble solvent (e.g., DCM). Place this in a small, open vial. Place the small vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid.

Experimental Protocol: Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up with a cryo-loop, and flash-cooled to 100 K in a stream of liquid nitrogen. This minimizes thermal vibrations and radiation damage.

-

Data Collection: The crystal is mounted on a diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS detector). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots. This step corrects for experimental factors and yields a reflection file (h, k, l, I, σ(I)).

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map reveals the positions of the heavier atoms (like Chlorine and Oxygen).

-

Structure Refinement: An atomic model is built into the electron density map. The positions, anisotropic displacement parameters, and occupancies of all non-hydrogen atoms are refined against the experimental data using a full-matrix least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data Analysis Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystallographic Data

While the exact parameters are unknown, a typical data table for a molecule of this nature would resemble the following.

| Parameter | Hypothetical Value / Description |

| Chemical Formula | C₁₅H₁₃ClO |

| Formula Weight | 244.71 g/mol |

| Crystal System | Monoclinic or Orthorhombic (Common for organics) |

| Space Group | P2₁/c or Pca2₁ (Examples) |

| a, b, c (Å) | e.g., a=8.5, b=12.1, c=15.3 Å |

| α, β, γ (°) | e.g., α=90, β=95.5, γ=90 ° |

| Volume (ų) | ~1560 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | ~1.040 g/cm³ |

| R-factor (R1) | < 0.05 (for a well-refined structure) |

| Goodness-of-Fit (GooF) | ~1.0 |

Structural Interpretation: A Predictive Analysis

Based on the molecular structure, we can predict the key intermolecular interactions that will likely dictate the crystal packing.

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor. It is highly probable that it will engage in weak hydrogen bonds with aromatic C-H groups from neighboring molecules, forming chains or dimeric motifs.

-

Halogen Bonding: The chlorine atom on the phenyl ring is an electrophilic region (the σ-hole) and can act as a halogen bond donor. It may interact with the electron-rich carbonyl oxygen or the π-system of a phenyl ring on an adjacent molecule (C-Cl···O or C-Cl···π interactions).

-

π-π Stacking: The two aromatic rings provide ample opportunity for π-π stacking. These interactions could be either parallel-displaced or T-shaped (edge-to-face), contributing significantly to the overall lattice energy.

-

Van der Waals Forces: Dispersive forces involving the methyl group and the broader molecular surface will provide a general cohesive force, filling the space between the more specific interactions.

Visualization of Potential Intermolecular Interactions

Caption: Potential non-covalent interactions in the crystal lattice.

Conclusion

This technical guide has outlined a complete and scientifically rigorous pathway for the determination and analysis of the crystal structure of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, a researcher can obtain a definitive three-dimensional model of the molecule. The true scientific value is unlocked in the subsequent analysis, where an understanding of the interplay between hydrogen bonds, halogen bonds, and π-stacking interactions provides deep insight into the forces governing the solid state. This knowledge is paramount for controlling the material properties essential for applications in pharmaceutical development and materials science.

References

Due to the hypothetical nature of this guide, references are provided for the standard techniques and principles discussed.

- Title: Crystal Structure Determination Source: Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons. URL:https://www.wiley.com/en-us/X-Ray+Structure+Determination%3A+A+Practical+Guide%2C+2nd+Edition-p-9780471607117

- Title: The Nature of the Halogen Bond Source: Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 47(33), 6114-6127. URL:https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200800128

- Title: OLEX2: A complete structure solution, refinement and analysis program Source: Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:https://journals.iucr.org/j/issues/2009/02/00/jo5022/

- Source: Myerson, A. S. (Ed.). (1999). Molecular Modeling Applications in Crystallization. Cambridge University Press.

- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. URL:https://www.wiley.com/en-us/March's+Advanced+Organic+Chemistry%3A+Reactions%2C+Mechanisms%2C+and+Structure%2C+6th+Edition-p-9780471720911

Spectroscopic Scrutiny of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for the deoxybenzoin derivative, 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone. As a key structural motif in medicinal chemistry and materials science, a thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding these predictions in established principles and comparative data from analogous structures.

Introduction: The Deoxybenzoin Scaffold

Deoxybenzoins, characterized by a 1,2-diaryl-ethanone framework, are a significant class of organic compounds. They serve as precursors in the synthesis of various bioactive molecules, including isoflavones. The specific compound of interest, 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone, possesses a unique substitution pattern with a p-chlorophenyl group attached to the carbonyl and a p-methylphenyl (tolyl) group on the α-carbon. This arrangement dictates a distinct electronic and structural environment, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Spectroscopy

A standard approach to acquiring NMR spectra for a compound like 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the benzylic methylene protons, and the methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' (protons on the 4-chlorophenyl ring) | ~ 7.9 | Doublet | ~ 8.5 | 2H |

| H-3', H-5' (protons on the 4-chlorophenyl ring) | ~ 7.4 | Doublet | ~ 8.5 | 2H |

| H-2'', H-6'' (protons on the 4-methylphenyl ring) | ~ 7.1 | Doublet | ~ 8.0 | 2H |

| H-3'', H-5'' (protons on the 4-methylphenyl ring) | ~ 7.0 | Doublet | ~ 8.0 | 2H |

| Methylene protons (-CH₂-) | ~ 4.2 | Singlet | - | 2H |

| Methyl protons (-CH₃) | ~ 2.3 | Singlet | - | 3H |

Rationale:

-

Aromatic Protons: The protons on the 4-chlorophenyl ring (H-2', H-6') are deshielded by the adjacent electron-withdrawing carbonyl group and will appear at a lower field. The protons on the 4-methylphenyl ring will appear at a slightly higher field due to the electron-donating nature of the methyl group. Both sets of aromatic protons will exhibit a characteristic doublet splitting pattern due to coupling with their ortho neighbors.

-

Methylene Protons: The benzylic methylene protons are situated between two aromatic rings and adjacent to a carbonyl group, leading to a predicted chemical shift in the range of 4.2 ppm. In many deoxybenzoin systems, these protons appear as a singlet, though restricted rotation could potentially lead to diastereotopicity and more complex splitting.

-

Methyl Protons: The methyl protons on the tolyl group will appear as a singlet in the typical benzylic methyl region.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 196 |

| C-1' (quaternary carbon on the 4-chlorophenyl ring) | ~ 135 |

| C-4' (carbon bearing chlorine) | ~ 139 |

| C-2', C-6' (carbons on the 4-chlorophenyl ring) | ~ 130 |

| C-3', C-5' (carbons on the 4-chlorophenyl ring) | ~ 129 |

| C-1'' (quaternary carbon on the 4-methylphenyl ring) | ~ 132 |

| C-4'' (carbon bearing the methyl group) | ~ 137 |

| C-2'', C-6'' (carbons on the 4-methylphenyl ring) | ~ 129.5 |

| C-3'', C-5'' (carbons on the 4-methylphenyl ring) | ~ 129 |

| Methylene (-CH₂-) | ~ 45 |

| Methyl (-CH₃) | ~ 21 |

Rationale:

-

Carbonyl Carbon: The carbonyl carbon is significantly deshielded and will appear at a very low field, typically around 196 ppm. Studies on various deoxybenzoins have shown that the carbonyl signal covers a relatively narrow range.[1][2][3]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the chlorine atom (C-4') and the quaternary carbon attached to the carbonyl group (C-1') will be downfield. Similarly, the carbon bearing the methyl group (C-4'') and the quaternary carbon of the tolyl ring will have distinct chemical shifts. The remaining aromatic carbons will appear in the typical aromatic region of 125-140 ppm.

-

Aliphatic Carbons: The methylene carbon will be found in the range of 40-50 ppm, while the methyl carbon of the tolyl group will be observed at a higher field, around 21 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is typically prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Data Acquisition: The sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone is expected to show the following key absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium to Weak |

| Carbonyl (C=O) Stretch | ~ 1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-Cl Stretch | ~ 1090 | Strong |

Rationale:

-

C-H Stretches: The spectrum will exhibit characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.

-

Carbonyl Stretch: The most prominent feature will be the strong absorption band for the carbonyl (C=O) group. In diaryl ketones, conjugation of the carbonyl with the aromatic rings lowers the stretching frequency compared to a saturated ketone. A value around 1685 cm⁻¹ is anticipated.

-

Aromatic C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region will correspond to the C=C stretching vibrations within the two aromatic rings.

-

C-Cl Stretch: A strong absorption band characteristic of the C-Cl bond is expected around 1090 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum

The molecular formula of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone is C₁₅H₁₃ClO. The nominal molecular weight is approximately 244.7 g/mol . Due to the presence of chlorine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern, with a peak at m/z 244 (for ³⁵Cl) and a smaller peak at m/z 246 (for ³⁷Cl) in an approximate 3:1 ratio.

Predicted Fragmentation Pattern:

The primary fragmentation pathway in deoxybenzoins is typically cleavage of the bond between the carbonyl group and the α-carbon.

| m/z Value | Proposed Fragment Ion | Structure |

| 244/246 | Molecular Ion [M]⁺ | [C₁₅H₁₃ClO]⁺ |

| 139/141 | 4-Chlorobenzoyl cation | [Cl-C₆H₄-CO]⁺ |

| 105 | 4-Methylbenzyl cation (tropylium ion) | [CH₃-C₆H₄-CH₂]⁺ |

| 111/113 | 4-Chlorophenyl cation | [Cl-C₆H₄]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

Rationale:

-

Molecular Ion: The molecular ion peak should be observable, showing the characteristic 3:1 isotopic signature of chlorine.

-

α-Cleavage: The most favorable cleavage is expected to occur at the C-C bond between the carbonyl and the methylene group. This can lead to two primary fragment ions:

-

The 4-chlorobenzoyl cation (m/z 139/141), which is resonance-stabilized. This is often a very prominent peak in the mass spectra of such compounds.

-

The 4-methylbenzyl radical , which would not be detected, and the corresponding 4-methylbenzyl cation (m/z 105). This cation can rearrange to the stable tropylium ion.

-

-

Other Fragments: Loss of CO from the 4-chlorobenzoyl cation can lead to the 4-chlorophenyl cation (m/z 111/113). Further fragmentation of the 4-methylbenzyl portion can produce the tropylium ion (m/z 91).

Conclusion

The spectroscopic data for 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone can be reliably predicted based on the well-understood principles of NMR, IR, and mass spectrometry, and by comparison with data from structurally related compounds. This in-depth guide provides a robust framework for the identification and characterization of this important deoxybenzoin derivative, serving as a valuable resource for researchers in the fields of chemistry and drug discovery. The presented methodologies and predicted data offer a self-validating system for experimental verification.

References

- Jha, H. C., Zilliken, F., Offermann, W., & Breitmaier, E. (1981). Carbon-13 nmr shifts and C—H coupling constants of deoxybenzoins and related acetophenones. Canadian Journal of Chemistry, 59(15), 2266-2274.

-

ScienceGate. (n.d.). Carbon-13 nmr shifts and C—H coupling constants of deoxybenzoins and related acetophenones. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-13 nmr shifts and C—H coupling constants of deoxybenzoins and related acetophenones. Retrieved from [Link]

Sources

Navigating the Toxicological Landscape of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone: A Technical Guide for Drug Development Professionals

Introduction

In the realm of pharmaceutical development, a thorough understanding of a compound's toxicological profile is paramount to ensuring patient safety and achieving regulatory approval. This technical guide provides an in-depth analysis of the potential toxicology of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone, a novel synthetic ketone. Due to the limited availability of direct toxicological data for this specific molecule, this guide employs a predictive approach, leveraging data from structurally analogous compounds to forecast its potential hazards. Furthermore, we outline a comprehensive, tiered toxicological evaluation strategy, incorporating contemporary in silico, in vitro, and in vivo methodologies. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling informed decision-making throughout the preclinical development process.

Predicted Toxicological Profile

The toxicological profile of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone is predicted based on the known effects of its core structural motifs: the chlorophenyl group, the methylphenyl group, and the ethanone linker. Data from structurally related compounds, including 1-(4-Chlorophenyl)ethanone, 2-Chloro-1-(4-methylphenyl)ethan-1-one, and 4-Chlorobenzophenone, have been synthesized to construct a probable hazard profile.

Table 1: Summary of Predicted Toxicological Hazards for 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone

| Toxicological Endpoint | Predicted Hazard | Basis for Prediction (Surrogate Compounds) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | 1-(4-Chlorophenyl)ethanone (LD50 in mouse: 1207 mg/kg)[1], 2-Chloro-1-(4-methylphenyl)ethan-1-one (GHS classification: Harmful if swallowed)[2][3] |

| Dermal Irritation | Category 2 (Causes skin irritation) | 1-(4-Chlorophenyl)ethanone, 4-Chlorobenzophenone[4][5] |

| Eye Irritation | Category 2A (Causes serious eye irritation) | 1-(4-Chlorophenyl)ethanone, 4-Chlorobenzophenone[4][5][6] |

| Skin Sensitization | Possible sensitizer | 4-Chlorobenzophenone is a known skin sensitizer[4] |

| Genotoxicity | Potential for genotoxicity should be investigated | Aromatic amines, which can be metabolites, are a structural alert for mutagenicity[7]. Benzophenone has been studied for its genotoxic potential[8] |

| Carcinogenicity | Insufficient data for prediction | No long-term studies available for close structural analogs. |

| Reproductive Toxicity | Insufficient data for prediction | Some benzophenones have raised concerns about fertility[4]. |

Based on this analysis, 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone is anticipated to be harmful if ingested and to cause irritation to the skin and eyes. The potential for skin sensitization and genotoxicity warrants careful investigation.

Proposed Toxicological Evaluation Strategy

A tiered and integrated testing strategy is proposed to efficiently and ethically characterize the toxicological profile of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone. This strategy begins with computational and in vitro methods to guide subsequent in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Caption: A tiered workflow for the toxicological evaluation of novel compounds.

Tier 1: In Silico and In Vitro Assessment

The initial phase focuses on computational and cell-based assays to rapidly assess potential liabilities and guide further testing.

1. In Silico Toxicology:

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize validated QSAR models to predict various toxicological endpoints, including acute toxicity, mutagenicity, and skin sensitization.[9][10] These models correlate the chemical structure of the compound with its biological activity.[7]

-

Structural Alerts Analysis: Screen the molecule for known toxicophores or structural fragments associated with specific toxicities, such as mutagenicity or carcinogenicity.[7]

2. Physicochemical Characterization:

A comprehensive understanding of the compound's physical and chemical properties is crucial for designing and interpreting toxicological studies.

-

Solubility: Determine solubility in aqueous and relevant organic solvents.

-

LogP (Octanol-Water Partition Coefficient): A key indicator of a compound's lipophilicity and potential for bioaccumulation.

-

pKa: Determines the ionization state of the compound at physiological pH, which influences its absorption and distribution.

3. In Vitro Cytotoxicity Assays:

These assays provide a preliminary assessment of the compound's general toxicity to cells.

-

Neutral Red Uptake (NRU) Assay: Measures the accumulation of the neutral red dye in the lysosomes of viable cells. A decrease in dye uptake indicates cytotoxicity.

-

MTT or XTT Assay: These colorimetric assays measure mitochondrial activity, which is an indicator of cell viability.

4. In Vitro Genotoxicity Assays:

A critical battery of tests to assess the compound's potential to damage genetic material.

-

Bacterial Reverse Mutation Test (Ames Test): Detects point mutations (gene mutations) in various strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Cell Micronucleus Test: Identifies agents that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in mammalian cells.

Tier 2: In Vivo Acute and Mechanistic Studies

Based on the findings from Tier 1, targeted in vivo studies are conducted to determine acute toxicity and understand the compound's behavior in a whole organism.

1. Acute Oral Toxicity Study:

-

Up-and-Down Procedure (UDP) or Acute Toxic Class (ATC) Method: These methods are preferred over the traditional LD50 test as they use fewer animals to estimate the acute oral toxicity.

2. Skin and Eye Irritation/Corrosion Studies:

-

In Vitro/Ex Vivo Models: Whenever possible, utilize validated in vitro or ex vivo models, such as reconstructed human epidermis (RhE) models for skin irritation and the bovine corneal opacity and permeability (BCOP) assay for eye irritation, to reduce or replace animal testing.

3. Absorption, Distribution, Metabolism, and Excretion (ADME) Studies:

-

Pharmacokinetic Profiling: Determine the compound's absorption, distribution to various tissues, metabolic pathways, and routes of excretion. This information is crucial for understanding its potential for target organ toxicity and for designing repeated-dose studies.

Tier 3: Repeated Dose and Chronic Toxicity Assessment

If the compound shows promise after the initial tiers, longer-term studies are necessary to evaluate its effects after repeated exposure.

1. Subchronic Toxicity Study (28-day or 90-day):

-

Rodent and Non-Rodent Species: Administer the compound daily for 28 or 90 days to at least two mammalian species (one rodent, one non-rodent) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

2. Reproductive and Developmental Toxicity Screening:

-

In Vitro and In Vivo Screens: Initial screening can be performed using in vitro models. If concerns arise, in vivo studies are conducted to assess the potential effects on fertility, embryonic development, and offspring.

3. Carcinogenicity Assessment:

-

Weight-of-Evidence Approach: The decision to conduct a long-term carcinogenicity bioassay is based on a weight-of-evidence approach, considering factors such as the compound's genotoxicity profile, structural alerts, and findings from repeated-dose toxicity studies.

Methodologies for Key Experiments

Detailed protocols are essential for ensuring the reproducibility and validity of toxicological data. Below are representative methodologies for key in vitro assays.

Protocol 1: Ames Test (Bacterial Reverse Mutation Assay)

-

Preparation: Prepare stock solutions of the test compound in a suitable solvent.

-

Strains: Utilize at least five strains of bacteria (S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

-

Exposure:

-

Plate Incorporation Method: Mix the test compound, bacteria, and S9 mix (if applicable) with molten top agar and pour onto minimal glucose agar plates.

-

Pre-incubation Method: Pre-incubate the test compound, bacteria, and S9 mix before adding to the top agar.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-related increase in revertant colonies compared to the negative control indicates a positive result.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) and culture to an appropriate density.

-

Exposure: Treat the cells with a range of concentrations of the test compound, with and without metabolic activation (S9), for a short (3-6 hours) or long (approximately 1.5-2.0 normal cell cycle lengths) duration.

-

Recovery: After exposure, wash the cells and allow them to recover.

-

Cytokinesis Block (if applicable): Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion

While direct toxicological data for 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone is currently unavailable, a predictive analysis based on structurally related compounds suggests a potential for acute oral toxicity and irritation to the skin and eyes. A comprehensive and tiered toxicological evaluation strategy, beginning with in silico and in vitro methods, is essential to thoroughly characterize its safety profile. The methodologies and workflow presented in this guide provide a robust framework for generating the necessary data to support the continued development of this compound, ensuring that all potential risks are identified and appropriately managed. Adherence to such a systematic approach is fundamental to the ethical and scientific rigor required in modern drug development.

References

-

Loba Chemie. (2016, May 18). 4-CHLOROBENZOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 4-Chlorobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]

-

Li, H., et al. (2017). Combined genotoxicity of chlorinated products from tyrosine and benzophenone-4. Journal of Hazardous Materials, 322(Pt B), 387-393. Retrieved from [Link]

-

ChemSrc. (2025, August 20). 1-(4-Chlorophenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). p-Chloroacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). In silico toxicology: computational methods for the prediction of chemical toxicity. PubMed Central. Retrieved from [Link]

-

JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Retrieved from [Link]

-

ResearchGate. (n.d.). In silico tools for toxicity prediction. Retrieved from [Link]

-

News-Medical.Net. (2020, March 10). What is In Silico Toxicology?. Retrieved from [Link]

-

National Toxicology Program. (1990). NTP Toxicology and Carcinogenesis Studies of 2-Chloroacetophenone (CAS No. 532-27-4) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). National Toxicology Program technical report series, 377, 1–206. Retrieved from [Link]

-

ResearchGate. (n.d.). Integrated QSAR Models to Predict Acute Oral Systemic Toxicity. Retrieved from [Link]

-

YouTube. (2017, December 5). In Silico Models for Toxicity Prediction. Retrieved from [Link]

-

Cronin, M. T. D., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 33, 100338. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Predictive QSAR models for the toxicity of Phenols. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PubMed Central. Retrieved from [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology, 165, 113098. Retrieved from [Link]

-

ChemSrc. (2025, August 20). 1-(4-Chlorophenyl)ethanone-d4. Retrieved from [Link]

-

ResearchGate. (2021, April 8). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

Sources

- 1. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]

- 2. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 1-(4-Chlorophenyl)ethanone(99-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. m.youtube.com [m.youtube.com]

- 8. Combined genotoxicity of chlorinated products from tyrosine and benzophenone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

biological activity of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone

An In-depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone and its Derivatives

Foreword

The exploration of novel chemical entities for therapeutic applications is a cornerstone of modern drug discovery. Within this landscape, the deoxybenzoin scaffold has emerged as a privileged structure, known to be a precursor for a wide array of biologically active molecules. This guide focuses on the specific derivative, 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone, providing a comprehensive overview of its potential biological activities by examining the established properties of structurally related compounds. While direct studies on this exact molecule are not extensively reported in public literature, this document synthesizes data from analogous deoxybenzoin and chalcone derivatives to build a predictive framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Chemical and Structural Profile

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone belongs to the deoxybenzoin class of compounds, which are characterized by a 1,2-diphenylethanone backbone. The key structural features of the title compound are:

-

A 4-chlorophenyl group attached to the carbonyl carbon. The presence of a halogen, particularly chlorine, is a common feature in many bioactive compounds and can significantly influence properties like lipophilicity and metabolic stability.

-

A 4-methylphenyl (p-tolyl) group attached to the alpha-carbon. The methyl group can impact steric interactions with biological targets and influence the molecule's overall electronic properties.

The inherent reactivity of the carbonyl group and the alpha-carbon, combined with the electronic effects of the substituted phenyl rings, makes this scaffold a versatile platform for medicinal chemistry exploration.

Postulated Biological Activities and Mechanistic Insights

Based on extensive studies of analogous deoxybenzoin and chalcone derivatives, 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone is predicted to exhibit a range of biological activities. The following sections delve into these potential activities, the underlying mechanisms, and the experimental workflows required for their validation.

Antimicrobial and Antifungal Activity

Deoxybenzoin derivatives have been reported to possess significant antimicrobial properties. The presence of a halogenated phenyl ring, as seen in the title compound, is often associated with enhanced antimicrobial efficacy.

Postulated Mechanism of Action: The antimicrobial effect of related compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone would facilitate its passage through the lipid-rich microbial cell walls and membranes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Stock Solution: Dissolve a known weight of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Bacterial/Fungal Suspension: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of test concentrations.

-

Inoculation: Add the standardized microbial suspension to each well. Include positive controls (microbes in broth without the compound) and negative controls (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Sample MIC Data Table

| Microorganism | Compound MIC (µg/mL) |

| S. aureus (ATCC 29213) | Data |

| E. coli (ATCC 25922) | Data |

| C. albicans (ATCC 90028) | Data |

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer and Cytotoxic Activity

The deoxybenzoin scaffold is present in several natural and synthetic compounds with demonstrated anticancer properties. The cytotoxic potential of these molecules is often linked to their ability to induce apoptosis or disrupt cell cycle progression in cancer cells.

Postulated Mechanism of Action: Structurally similar compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway, or to induce oxidative stress leading to apoptosis. The specific substitution pattern of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone may confer selectivity towards certain cancer cell types.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone (prepared by diluting the DMSO stock in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle controls (DMSO-treated cells).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-